4-(2-Methoxyacetyl)piperazin-2-one
Overview
Description
“4-(2-Methoxyacetyl)piperazin-2-one” is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of piperazin-2-ones, which includes “this compound”, can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H12N2O3 .Scientific Research Applications
1. HIV-1 Reverse Transcriptase Inhibition
4-(2-Methoxyacetyl)piperazin-2-one analogues have shown potential as inhibitors of HIV-1 reverse transcriptase. Analogues like 1-[(5-methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2- pyridyl]piperazine have been found to be significantly more potent than their precursors in inhibiting HIV-1 reverse transcriptase, highlighting their therapeutic potential in treating HIV infections (Romero et al., 1994).
2. 5-HT1A Serotonin Antagonist Properties
Certain derivatives of this compound, like 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have been studied as 5-HT1A serotonin antagonists. These compounds exhibit high affinity for 5-HT1A receptors, potentially making them useful for targeting serotonergic neurotransmission (Raghupathi et al., 1991).
3. Antimicrobial and Antifungal Properties
Derivatives of this compound have shown promising results in antimicrobial and antifungal testing. Novel compounds synthesized from 1,2,4-triazoles and piperazine derivatives displayed significant antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases (Mermer et al., 2018).
4. Cancer Research
Compounds derived from this compound have been studied for their potential in cancer treatment. For instance, analogues like 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine showed apoptosis-inducing effects in cancer cells, suggesting their utility in cancer therapy (Lee et al., 2013).
5. Neurotransmitter Receptor Studies
Derivatives of this compound have been used in studies involving neurotransmitter receptors. For example, compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been employed in positron emission tomography (PET) studies to analyze serotonergic neurotransmission (Plenevaux et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a piperazine structure often interact with various receptors in the body. For example, some piperazine derivatives have been found to interact with DNA gyrase, a type of enzyme that introduces negative supercoils to DNA . Other piperazine compounds have been found to interact with alpha1-adrenergic receptors, which play a significant role in various neurological conditions .
Mode of Action
The mode of action would depend on the specific target. For DNA gyrase, the compound might inhibit the enzyme’s activity, preventing DNA replication and thus inhibiting bacterial growth . For alpha1-adrenergic receptors, the compound might act as an antagonist, blocking the receptors and thus altering neurological signaling .
Biochemical Pathways
The affected pathways would depend on the specific target. Inhibition of DNA gyrase would affect the DNA replication pathway in bacteria, potentially leading to bacterial death . Blockade of alpha1-adrenergic receptors would affect various neurological pathways, potentially leading to changes in mood, cognition, or other neurological functions .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Inhibition of DNA gyrase could result in bacterial death, making the compound potentially useful as an antibiotic . Blockade of alpha1-adrenergic receptors could result in changes in neurological function, potentially making the compound useful for treating various neurological conditions .
Properties
IUPAC Name |
4-(2-methoxyacetyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJUIYLUYKKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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